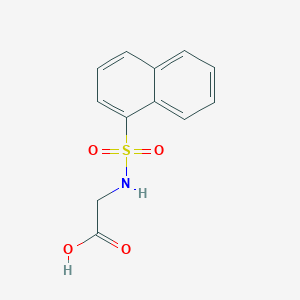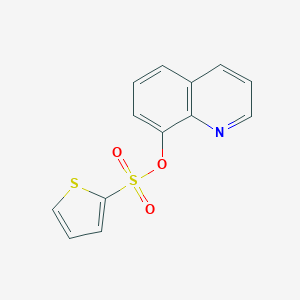
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID is a chemical compound that belongs to the class of N-aryl glycines. It is characterized by the presence of a naphthyl group attached to the sulfonyl moiety, which is further connected to the glycine molecule. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry and photopolymerization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID typically involves the reaction of 1-naphthylsulfonyl chloride with glycine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or organic solvents like dichloromethane.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: 1-naphthylsulfonyl chloride and glycine.
Catalysts: Bases like sodium hydroxide or potassium carbonate.
Purification: Techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted glycine derivatives.
Applications De Recherche Scientifique
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its structural properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of ((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID involves its ability to act as a photoinitiator. Upon exposure to light, it generates reactive species that can initiate polymerization reactions. The molecular targets include:
Photoinitiation: The naphthyl group absorbs light and undergoes a photochemical reaction to produce radicals.
Polymerization: The generated radicals initiate the polymerization of monomers, leading to the formation of polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Pyrenyl)glycine: Another N-aryl glycine with a pyrenyl group instead of a naphthyl group.
N-Phenylglycine: A simpler N-aryl glycine with a phenyl group.
Uniqueness
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID is unique due to its naphthyl group, which provides distinct photochemical properties. This makes it particularly effective as a photoinitiator in polymerization reactions, offering advantages over other similar compounds in terms of efficiency and versatility .
Propriétés
Formule moléculaire |
C12H11NO4S |
|---|---|
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
2-(naphthalen-1-ylsulfonylamino)acetic acid |
InChI |
InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15) |
Clé InChI |
XRQQHZFWAKIKQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B280759.png)

![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-(8-QUINOLINYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE](/img/structure/B280764.png)
![4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE](/img/structure/B280769.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B280778.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
